![molecular formula C16H16O4 B031614 Vestitol CAS No. 56701-24-7](/img/structure/B31614.png)
Vestitol
Overview
Description
Vestitol is an isoflavonoid isolated from Brazilian red propolis . It has potential anti-inflammatory activity . Vestitol has been found to have antioxidation, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
The synthesis of vestitol is catalyzed by pterocarpan reductase (PTR). Four genes were found to encode PTR, from which PTR3 was found to be inducible by glutathione .
Molecular Structure Analysis
Vestitol has a molecular formula of C16H16O4 . It has 22 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 2 aromatic hydroxyl(s), and 2 ether(s) (aromatic) .
Chemical Reactions Analysis
Vestitol has been found to inhibit neutrophil migration in the inflammatory process . It also shows MICs ranging from 25-50 to 50-100 ug/mL and MBCs ranging from 25-50 to 50-100 ug/mL .
Physical And Chemical Properties Analysis
Vestitol has a density of 1.3±0.1 g/cm3, a boiling point of 418.5±45.0 °C at 760 mmHg, and a flash point of 206.9±28.7 °C . It has a molar refractivity of 74.9±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 212.4±3.0 cm3 .
Scientific Research Applications
Anti-Trypanosoma cruzi Potential
Vestitol has been isolated from Lyophilized Red Propolis and has shown potential against Trypanosoma cruzi . This disease is a worldwide public health problem, and the drugs available for its treatment have severe limitations . The study revealed that Vestitol had a significant reduction in the epimastigotes of the same strain when assessed with ethanolic extracts of red propolis .
Membrane Permeability Enhancer
Vestitol has been suggested to enhance membrane permeability . This property could be beneficial in the delivery of drugs and other therapeutic agents across cell membranes.
Cholesterol Synthesis Inhibitor
Another potential biological effect of Vestitol is its ability to inhibit cholesterol synthesis . This could have implications in the treatment of conditions related to high cholesterol levels.
Anti-Inflammatory Effects
Vestitol has shown anti-inflammatory effects on peritoneal macrophages . This could be beneficial in the treatment of inflammatory diseases.
Effect on Periodontitis-Related Subgingival Multispecies Biofilm
A study has shown that the combination of Neovestitol and Vestitol modifies the profile of periodontitis-related subgingival multispecies biofilm . The treatment with this combination reduced species associated with the disease, such as T. forsythia, showing a better reduction than amoxicillin .
Biofilm Metabolic Activity Reduction
The combination of Neovestitol and Vestitol has shown to reduce the metabolic activity of mature biofilms . This could be beneficial in the treatment of biofilm-related infections.
Mechanism of Action
Target of Action
Vestitol, an isoflavonoid found in red propolis , has been shown to have multiple targets. It has demonstrated potential against Trypanosoma cruzi, a parasite responsible for Chagas disease . It also exhibits anti-inflammatory effects on peritoneal macrophages . Furthermore, it has been found to have a significant effect on various bacterial species associated with periodontitis .
Mode of Action
Vestitol’s mode of action involves interaction with its targets leading to various changes. In the case of Trypanosoma cruzi, in silico results suggest that vestitol’s action on the parasite plasma membrane would be the probable mechanism of action . This was confirmed by a flow cytometry assay using a propidium iodide (PI
properties
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFNNUXNVWYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178444 | |
Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vestitol | |
CAS RN |
56701-24-7 | |
Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56701-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vestitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056701247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VESTITOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z244UVZ669 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is vestitol and where is it found?
A: Vestitol is an isoflavonoid phytoalexin found in various plant species, notably in Brazilian red propolis, a resin produced by bees from the Dalbergia ecastophyllum tree. [, , , , , ]
Q2: What are the key biological activities of vestitol?
A: Vestitol exhibits potent anti-inflammatory and antimicrobial properties. [, , , , , , , , ]
Q3: How does vestitol exert its anti-inflammatory effects?
A: Vestitol inhibits neutrophil migration, a crucial process in the inflammatory response. It achieves this by reducing the release of chemokines like CXCL1/KC and CXCL2/MIP-2, which attract neutrophils to the site of inflammation. [] Additionally, vestitol suppresses the expression of pro-inflammatory cytokines like IL-1β, IL-1α, and G-CSF in macrophages, while promoting the expression of anti-inflammatory genes like Socs3 and Dab2. []
Q4: Does vestitol affect the expression of genes involved in chronic inflammatory diseases?
A: Yes, research suggests that vestitol can modulate the expression of genes associated with atherosclerosis and periodontitis. For instance, it downregulates Icam-1, Wnt5a, and Mmp7 (linked to tissue destruction in periodontitis) and Scd1, Scd2, and Egf1 (correlated with atherosclerosis). It also upregulates Apoe (involved in atherosclerosis control), Igf1 (encoding a protein with insulin-like effects), and Fgf10 (fibroblast growth factor). []
Q5: What types of microbes are inhibited by vestitol?
A: Vestitol demonstrates antimicrobial activity against a range of microbes, including Streptococcus mutans, Streptococcus sobrinus, Staphylococcus aureus, and Actinomyces naeslundii. Notably, it shows promise against methicillin-resistant Staphylococcus aureus (MRSA). [, , , , ]
Q6: How does vestitol impact biofilm formation?
A: Vestitol effectively disrupts biofilm formation, especially by Streptococcus mutans, a key contributor to dental caries. It does so by inhibiting the synthesis of glucosyltransferase-derived exopolysaccharides, essential for biofilm structure. [] Additionally, vestitol downregulates genes involved in the adaptive stress response of S. mutans, further hindering biofilm development. []
Q7: Does vestitol demonstrate activity against parasitic plants?
A: Studies reveal that vestitol acts as a chemical barrier against the parasitic plant Striga hermonthica, inhibiting its seedling growth and hindering its intrusion into the roots of Lotus japonicus. []
Q8: Can vestitol be considered for anti-trypanosomal therapy?
A: Research indicates that vestitol displays potent activity against Trypanosoma brucei and Trypanosoma congolense, parasites responsible for diseases in humans and animals. Its efficacy against drug-resistant forms makes it a promising candidate for further exploration in this domain. [, ]
Q9: How does vestitol interact with its targets?
A: While the exact mechanisms are still under investigation, vestitol appears to interact with multiple cellular targets. It has been shown to inhibit neutrophil chemotaxis and calcium influx, suggesting interference with signaling pathways. [] In silico studies suggest vestitol might exert its trypanocidal effect by enhancing membrane permeation and interacting with farnesyl diphosphate synthase (FPPS). [] Furthermore, it may inhibit SagS, a sensor regulator crucial for biofilm development in Pseudomonas aeruginosa. []
Q10: What is the molecular formula and weight of vestitol?
A: Vestitol has the molecular formula C16H16O4 and a molecular weight of 272.29 g/mol. [, , ]
Q11: What spectroscopic data is available for vestitol identification?
A: Vestitol can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about its structure and fragmentation patterns, aiding in its identification and quantification. [, , , ]
Q12: Is vestitol safe for human consumption?
A: While in vitro and in vivo studies suggest that vestitol possesses a favorable safety profile at therapeutically relevant concentrations, comprehensive toxicological evaluations are still ongoing. [, , ] Long-term effects and potential for adverse events require further investigation.
Q13: What are the potential applications of vestitol?
A13: Vestitol holds promise for developing novel therapeutic agents for various conditions, including:
- Inflammatory diseases: Its ability to modulate the inflammatory response suggests potential for treating diseases like periodontitis and atherosclerosis. []
- Infectious diseases: Its antimicrobial activity, particularly against drug-resistant strains like MRSA, makes it a valuable candidate for developing new antibiotics. [, , , , ]
- Parasitic infections: Its effectiveness against Trypanosoma species warrants further exploration for treating trypanosomiasis. [, ]
Q14: What are the future directions for vestitol research?
A14: Future research should focus on:
Q15: Are there any known substitutes for vestitol?
A: While other isoflavonoids share structural similarities with vestitol, their specific activities and potencies may differ. Further research is needed to identify suitable substitutes with comparable or superior therapeutic profiles. []
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